molecular formula C17H17Cl2NO B4757410 2,4-dichloro-N-(4-phenylbutyl)benzamide

2,4-dichloro-N-(4-phenylbutyl)benzamide

Cat. No.: B4757410
M. Wt: 322.2 g/mol
InChI Key: BXNIPCKMZMKACH-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-phenylbutyl)benzamide (C₁₇H₁₇Cl₂NO, molecular weight: 322.23 g/mol) is a benzamide derivative characterized by a 2,4-dichlorophenyl group linked via a carboxamide bond to a 4-phenylbutylamine moiety. Its monoisotopic mass is 321.0687 g/mol, and it is registered under ChemSpider ID 1550822 . This compound is structurally designed to combine lipophilic (chlorine substituents, phenylbutyl chain) and hydrogen-bonding (amide group) features, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2,4-dichloro-N-(4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c18-14-9-10-15(16(19)12-14)17(21)20-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12H,4-5,8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNIPCKMZMKACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-(4-phenylbutyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with a phenylbutyl substituent. Its chemical formula is C15H16Cl2NC_{15}H_{16}Cl_2N, and it is characterized by the presence of two chlorine atoms on the benzene ring, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation: Interaction with receptors can alter cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest it may be effective against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this context.

Research Findings:

  • A study reported that derivatives of benzamide compounds, including this compound, displayed antimicrobial activity against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructural FeaturesBiological Activity
2-chloro-N-(4-phenylbutyl)benzamideOne chlorine atomModerate anticancer activity
N-(4-butyl-phenyl)-2,4-dichlorobenzamideSimilar structureAntimicrobial properties
N-(4-phenylbutyl)-2,5-dichlorobenzamideDifferent chlorination patternIncreased potency against certain cancer types

Safety and Toxicology

While investigating the biological activities of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate potential risks associated with exposure to chlorinated compounds. Standard safety measures should be adhered to when handling this substance in laboratory settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations on the Aromatic Ring

Chlorine Substituent Positioning
  • 3,4-Dichloro-N-(4-cyanophenyl)benzamide (C₁₄H₈Cl₂N₂O): Replacing the phenylbutyl chain with a 4-cyanophenyl group reduces lipophilicity but introduces a polar cyano group. This modification may enhance binding to targets requiring polar interactions, such as kinases .
Non-Chlorinated Analogues

Modifications to the Alkylamine Chain

Aminoethyl and Aminopropyl Chains
  • N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (12) and N-(3-Aminopropyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide (50): These derivatives feature shorter alkyl chains (ethyl/propyl) and additional chlorine substituents. Compound 12 showed a high synthesis yield (98%) and potent activity against Trypanosoma brucei, suggesting that shorter chains with charged amino groups enhance bioavailability and target engagement .
Heterocyclic Substituents
  • Compound 54 exhibited moderate antiparasitic activity, indicating that sulfur-containing heterocycles may improve membrane permeability .
1,3,4-Thiadiazole Hybrids
  • 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (4): This derivative demonstrated strong binding to dihydrofolate reductase (DHFR) with ΔG = −9.0 kcal/mol, outperforming reference inhibitors. The thiadiazole ring and trichloroethyl group enable multiple hydrogen bonds with Asp 21, Ser 59, and Tyr 22 in DHFR’s active site .
Piperazine-Linked Analogues

Data Tables

Table 2: Binding Affinity and Selectivity

Compound Target Protein Binding Affinity (ΔG, kcal/mol) Selectivity Notes
2,4-Dichloro-N-(4-phenylbutyl)benzamide - Not reported -
1,3,4-Thiadiazole derivative (4) DHFR −9.0 Three hydrogen bonds with active site
4-Ethoxy-N-(4-phenylbutyl)benzamide - Not reported Reduced halogen bonding potential

Key Findings and Implications

  • Chlorine Positioning : 2,4-Dichloro substitution optimizes halogen bonding, whereas 3,4-dichloro analogues (e.g., ) may favor different steric interactions.
  • Chain Length: Shorter alkyl chains (e.g., aminoethyl in ) improve synthetic yields and solubility, while phenylbutyl chains enhance lipophilicity.
  • Heterocyclic Additions : Thiadiazole and thiophene rings () significantly enhance binding to enzymes like DHFR, suggesting their utility in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-(4-phenylbutyl)benzamide
Reactant of Route 2
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2,4-dichloro-N-(4-phenylbutyl)benzamide

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